2-Nitro-n-propylaniline

Description

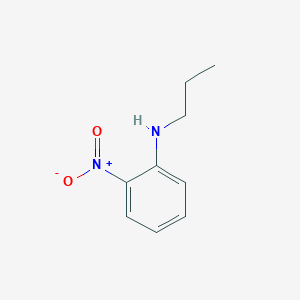

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H12N2O2 |

|---|---|

Poids moléculaire |

180.2 g/mol |

Nom IUPAC |

2-nitro-N-propylaniline |

InChI |

InChI=1S/C9H12N2O2/c1-2-7-10-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3 |

Clé InChI |

FDHOTNRJUHFIGT-UHFFFAOYSA-N |

SMILES canonique |

CCCNC1=CC=CC=C1[N+](=O)[O-] |

Origine du produit |

United States |

Contextualization Within the Field of Substituted Anilines

Substituted anilines are a cornerstone class of compounds in organic chemistry, serving as pivotal intermediates in the production of a vast array of chemicals, including dyes, agrochemicals, polymers, and pharmaceuticals. scbt.comkochi-tech.ac.jp The unique chemical characteristics of these molecules, which can be tuned by the nature and position of the substituents on the aromatic ring, make them highly valuable. Nitroanilines, a subset of substituted anilines, are particularly significant due to the electronic properties conferred by the nitro group. scbt.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aniline (B41778) structure, activating the aromatic ring for nucleophilic substitution reactions and modifying the basicity of the amino group. kochi-tech.ac.jp

Modern synthetic methodologies continue to expand the toolkit for creating substituted anilines with precise substitution patterns. acs.org Techniques such as three-component ring transformations and vicarious nucleophilic substitution (VNS) have emerged as powerful strategies for their construction, sometimes avoiding the harsh conditions required by classical nitration methods. kochi-tech.ac.jpacs.org 2-Nitro-n-propylaniline fits within this context as a specific example of a disubstituted aniline, where the ortho-nitro group and the N-propyl group create a unique steric and electronic environment, influencing its reactivity and potential applications. Studies on N-alkyl-substituted o-nitroanilines have shown, for instance, the presence of a strong intramolecular hydrogen bond between the amino and nitro groups, a feature that persists even in polar solvents. cdnsciencepub.com

Significance As a Precursor and Research Target in Organic Synthesis

The primary significance of 2-Nitro-n-propylaniline in organic synthesis lies in its utility as a versatile intermediate. The two functional groups—the nitro group and the secondary amine—can be selectively transformed, allowing for the stepwise construction of complex molecular architectures.

A common and crucial reaction is the reduction of the nitro group to an amino group, which transforms this compound into the corresponding diamine. smolecule.com This resulting product can then be used to build a variety of heterocyclic compounds, which are prevalent in medicinal chemistry. For example, the reduction of nitroaniline derivatives and subsequent functional group transformations are known to provide access to benzimidazole (B57391) derivatives.

Furthermore, the compound itself can be synthesized and then modified. A typical synthesis route involves the N-propylation of aniline (B41778), followed by a controlled electrophilic nitration. Low-temperature nitration with a mixture of nitric and sulfuric acid tends to favor the substitution at the 2-position (ortho to the amino group). Once formed, this compound can serve as a substrate for further reactions, such as the introduction of other substituents onto the aromatic ring. For instance, it can undergo fluorination to produce compounds like 5-fluoro-2-nitro-N-propylaniline. The presence of both the nitro and propylamino groups makes it a valuable target for researchers exploring reaction mechanisms and developing novel synthetic pathways. scbt.comsmolecule.com

Overview of Current Research Trajectories

Regioselective Synthesis of this compound

The creation of this compound is typically approached through a two-step sequence: the N-alkylation of an aniline derivative followed by the electrophilic aromatic nitration of the resulting N-propylaniline intermediate. The order of these steps is crucial for controlling the final product's regiochemistry.

N-Alkylation Strategies of Aniline Derivatives

The initial phase of the synthesis involves the introduction of a propyl group onto the nitrogen atom of an aniline precursor. This transformation, known as N-alkylation, must be carefully managed to ensure mono-propylation and prevent the formation of undesired byproducts.

A primary and widely employed method for the N-propylation of aniline is the direct reaction with a propyl halide, such as propyl bromide or propyl chloride. This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. To facilitate this process and neutralize the hydrogen halide formed during the reaction, a base is required. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) when a more reactive substrate is needed.

The reaction is typically executed in a polar aprotic solvent, which can solvate the cation of the base while not interfering with the nucleophilic amine. Suitable solvents include dimethylformamide (DMF), acetonitrile (B52724), or acetone. The reaction mixture is often heated under reflux to drive the substitution to completion.

Table 1: Reagents and Solvents for Direct N-Propylation

| Role | Example Reagents/Solvents |

| Aniline Substrate | Aniline, 2-Nitroaniline (B44862) |

| Propylating Agent | Propyl bromide, Propyl chloride |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine |

| Solvent | Dimethylformamide (DMF), Acetonitrile, Acetone |

Optimizing the N-propylation step is critical for maximizing the yield of the desired N-propylaniline and minimizing side reactions. A significant challenge is over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu

Several factors are adjusted to enhance selectivity:

Temperature Control : Moderate temperatures, typically between 50–80°C, are often sufficient to promote the reaction without significantly increasing the rate of over-alkylation.

Stoichiometry : Using a slight excess of the aniline derivative relative to the propyl halide can help to suppress the formation of the di-propylated product. Conversely, using a slight excess of the alkylating agent can drive the reaction to completion but increases the risk of over-alkylation.

Choice of Base : The strength and solubility of the base can influence the reaction outcome. Cesium carbonate, for instance, has been shown to be effective in promoting mono-N-alkylation while suppressing undesired dialkylation due to its solubility and basicity. researchgate.net

Solvent System : The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile are standard. The use of ionic liquids has also been explored as a medium that can enhance selectivity in N-alkylation reactions. psu.edu

Purification of the resulting N-propylaniline is typically achieved through recrystallization or column chromatography to ensure the intermediate is pure before proceeding to the nitration step.

Electrophilic Aromatic Nitration of N-Propylaniline

The second key step is the introduction of a nitro (NO₂) group onto the aromatic ring of N-propylaniline. This is an electrophilic aromatic substitution reaction. The N-propylamino group is an activating, ortho-, para-directing group. The challenge lies in selectively introducing the nitro group at the 2-position (ortho) while avoiding other isomers and multiple nitrations.

The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. scribd.com

To favor substitution at the ortho-position, precise temperature control is paramount. The reaction is typically conducted at low temperatures, generally between 0°C and 5°C. Maintaining this low temperature helps to control the kinetics of the reaction, favoring the formation of the ortho-isomer over the para-isomer. The steric hindrance from the N-propyl group at the ortho position is less significant than the electronic directing effect at these controlled temperatures.

Table 2: Optimized Conditions for Ortho-Nitration of N-Propylaniline

| Parameter | Condition | Purpose |

| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates nitronium ion (NO₂⁺) |

| Temperature | 0–5°C | Favors ortho-substitution, minimizes side reactions |

| Reagent Addition | Slow, dropwise addition of nitrating mixture | Prevents temperature spikes and over-nitration |

| Purification | Recrystallization or Chromatography | Isolates the desired 2-nitro isomer |

Over-nitration, the introduction of more than one nitro group onto the aromatic ring, is a significant potential side reaction. The nitro group itself is a strong deactivating group, which naturally disfavors a second nitration. However, under harsh conditions, dinitration can occur.

Strategies to mitigate these side reactions include:

Strict Temperature Control : As mentioned, low temperatures (0–5°C) are crucial. Excursions to higher temperatures can provide the activation energy needed for further nitration and other side reactions, such as oxidation.

Controlled Reagent Addition : The nitrating mixture must be added slowly and carefully to the solution of N-propylaniline. This ensures that the concentration of the nitronium ion remains low and is consumed in the desired reaction, preventing localized overheating and subsequent side product formation.

Alternative Nitrating Agents : While mixed acid is common, other nitrating systems can offer milder conditions. For example, methods using tert-butyl nitrite (B80452) have been developed for the regioselective nitration of N-alkyl anilines, which can sometimes provide better control and avoid the strongly acidic conditions of the mixed-acid method. acs.orgrsc.org

Following the reaction, the product mixture is typically quenched in ice water, and the crude this compound is isolated. Purification via recrystallization from a solvent system like ethanol/water or by column chromatography is necessary to separate the desired ortho-isomer from any para-isomer and other impurities.

Introduction of Auxiliary Substituents (e.g., Halogenation, Alkoxylation)

The strategic introduction of substituents, such as halogens or alkoxy groups, onto the this compound scaffold is crucial for modifying its electronic properties and providing handles for further chemical transformations.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings like the one in this compound. minia.edu.egchemistry.coach The general mechanism involves an initial attack of the electron-rich aromatic ring on a potent electrophile, leading to the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com In the final step, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile, which restores the ring's aromaticity. chemistry.coachmasterorganicchemistry.com

In the context of this compound, the existing amino (-NH-propyl) and nitro (-NO₂) groups direct the position of the incoming electrophile. Halogenation, such as bromination or chlorination, typically requires a Lewis acid catalyst like FeBr₃ or FeCl₃ to "activate" the halogen, making it a more potent electrophile. minia.edu.egmasterorganicchemistry.com For fluorination, powerful fluorinating agents such as Selectfluor may be employed. The reaction conditions, including temperature and time, must be carefully controlled to achieve selective halogenation, often at the 5-position of the ring, and to prevent unwanted side reactions.

Table 1: Reagents for Electrophilic Halogenation

| Halogenation Type | Typical Reagents | Catalyst/Conditions |

|---|---|---|

| Bromination | Bromine (Br₂) | Iron(III) bromide (FeBr₃) |

| Chlorination | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) |

| Fluorination | Selectfluor (F-TEDA-BF₄) | Controlled temperature |

| Iodination | Iodine (I₂) | Oxidizing agent (e.g., nitric acid) |

Beyond direct electrophilic substitution, halogen exchange methods provide an alternative pathway for introducing specific halogens, most notably fluorine. One of the classic methods in this category is the Balz-Schiemann reaction. This process involves the conversion of an aromatic amine to a diazonium fluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride. While not a direct exchange on the this compound itself, it represents a strategic sequence where a related aniline precursor could be used to install a fluorine atom before or after other synthetic steps. Such methods are particularly valuable when direct fluorination is inefficient or lacks the desired regioselectivity.

Alternative Synthetic Routes and Intermediate Transformations

An alternative strategy for synthesizing substituted this compound derivatives involves starting with a pre-functionalized nitroaniline core. For instance, a synthesis can begin with a halogenated nitroaniline, such as 5-chloro-4-fluoro-2-nitroaniline. This intermediate can then undergo a nucleophilic substitution reaction with n-propylamine to yield 5-chloro-4-fluoro-2-nitro-N-propylaniline. This approach is advantageous as it allows for the precise placement of substituents from the outset.

Furthermore, halogenated 2-nitroaniline derivatives are valuable intermediates for synthesizing more complex heterocyclic structures. rsc.org Studies have shown that 2-nitroanilines containing halogen substituents (Cl, Br, I) are well-tolerated in subsequent iron-catalyzed cyclization reactions to form quinoxalines. rsc.org This tolerance of halogen groups is significant as it opens up pathways for further modification of the final quinoxaline (B1680401) products, demonstrating the utility of these halogenated intermediates. rsc.org

Modular synthesis is a powerful strategy that allows for the rapid generation of a diverse library of compounds by combining different chemical building blocks. Intermediates derived from 2-nitroaniline are well-suited for such approaches. nih.govacs.org

One reported modular route utilizes N-aryl-2-nitrosoaniline intermediates to access a variety of functionalized phenazines. nih.gov In this process, diverse aniline starting materials are coupled with a nitroaromatic compound like 2-nitro-5-chloroanisole to form N-aryl-2-nitrosoaniline intermediates, which are then cyclized. nih.gov This showcases how variations in one part of the molecule (the aniline) can be systematically introduced while keeping the core nitro-containing structure constant.

Another powerful modular approach involves the Buchwald-Hartwig cross-coupling reaction. acs.org In this method, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines can be coupled with a range of 1-bromo-2-nitrobenzene (B46134) derivatives. acs.org The resulting bis(2-nitrophenyl)amine (B107571) products are then converted into phenazines. acs.org This strategy demonstrates how different nitroaniline and bromo-nitrobenzene components can be mixed and matched to systematically alter the substitution pattern and electronic properties of the final heterocyclic system. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective methods for key steps in the synthesis of this compound and its precursors. A critical step is the N-alkylation of aniline to form N-propylaniline. A highly efficient vapor-phase synthesis has been developed using a Cu/SiO₂ catalyst. researchgate.net This method involves reacting aniline with 1-propanol (B7761284) over the catalyst at atmospheric pressure. researchgate.net The catalyst demonstrates high activity and selectivity, achieving complete conversion of 1-propanol with high selectivity for the desired N-propylaniline product. researchgate.net

Table 2: Catalytic Synthesis of N-Propylaniline from Aniline and 1-Propanol

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | Cu/SiO₂ | researchgate.net |

| Reactants | Aniline, 1-Propanol | researchgate.net |

| Phase | Vapor Phase | researchgate.net |

| Reaction Temperature | 260°C | researchgate.net |

| 1-Propanol Conversion | 100% | researchgate.net |

| Selectivity for N-propylaniline | >92% | researchgate.net |

Beyond the synthesis of the immediate precursor, catalytic methods are integral to the subsequent transformation of this compound derivatives. Metal catalysts, particularly those based on palladium (Pd), are employed in cross-coupling reactions like the Buchwald-Hartwig amination, which is a key part of the modular synthetic approaches discussed previously. acs.org The presence of the nitro group in these intermediates has been noted to enhance the efficiency of oxidative addition steps with palladium catalysts. Additionally, non-precious metal catalysts, such as iron, have been successfully used for the one-pot synthesis of quinoxalines from 2-nitroaniline derivatives. rsc.org

Homogeneous Catalysis for C-N Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides powerful tools for constructing the crucial C-N bond in this compound. wikipedia.org Two of the most prominent methods in this domain are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) wikipedia.orgorganic-chemistry.org. This reaction is known for its exceptional functional group tolerance and broad substrate scope, allowing for the facile synthesis of aryl amines wikipedia.org. The synthesis of an N-alkylaniline using this method involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst jk-sci.com. The choice of phosphine (B1218219) ligands is critical to the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results wikipedia.orgjk-sci.com.

The Ullmann condensation, a more traditional copper-promoted reaction, also serves as a viable pathway for C-N bond formation. wikipedia.org While classic Ullmann reactions required harsh conditions with high temperatures and stoichiometric copper, modern protocols have improved the methodology by using soluble copper catalysts supported by ligands like diamines and acetylacetonate. wikipedia.org These reactions are comparable to Buchwald-Hartwig aminations but may require higher temperatures. wikipedia.org Recent advancements have also demonstrated the use of arenediazonium salts as effective partners in copper(I)-catalyzed Ullmann-type couplings under mild conditions. mdpi.com Other transition metals, such as iron and ruthenium, have also been employed in homogeneous systems for the reductive coupling of nitroarenes with alkyl halides or alcohols to form N-alkylanilines. researchgate.netacs.orgnih.gov

| Method | Catalyst System | Typical Reactants | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium(0) with phosphine ligands (e.g., BINAP, DPPF) | Aryl halide/triflate + Amine | Mild conditions, high functional group tolerance, broad scope. | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper(I) or Copper(II) salts with ligands (e.g., diamines) | Aryl halide + Amine | Often requires higher temperatures than Buchwald-Hartwig; improved by modern ligands. | wikipedia.org |

| Iron-Catalyzed Reductive Coupling | Fe(acac)₃ with a reductant (e.g., PhSiH₃) | Nitroarene + Alkyl halide | Step-economical, avoids pre-reduction of the nitro group. | researchgate.net |

| Ruthenium-Catalyzed N-Alkylation | NHC-Ru(II) Complexes | Amine + Alcohol | Utilizes a hydrogen-borrowing strategy, environmentally benign. | acs.orgnih.gov |

Heterogeneous Catalysis for Amination Reactions

Heterogeneous catalysis, where the catalyst phase differs from that of the reactants, is fundamental to the large-scale, sustainable production of chemicals. wikipedia.org For amination reactions leading to compounds like this compound, solid catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. nih.govrsc.org

A prominent strategy is the direct, one-pot reductive N-alkylation of nitroarenes using alcohols, which avoids the pre-synthesis of amines and reduces waste. fudan.edu.cn Gold nanoparticles supported on metal oxides such as TiO₂ or Fe₂O₃ have been shown to be highly effective for this transformation. fudan.edu.cnresearchgate.net For instance, a Au/TiO₂ catalyst can facilitate the condensation of a nitroarene with an alcohol under mild conditions without external hydrogen sources. fudan.edu.cn Similarly, copper supported on silica (Cu/SiO₂) is an efficient heterogeneous catalyst for the N-alkylation of anilines with alcohols in the vapor phase. researchgate.net

The development of platinum-molybdenum catalysts on alumina (B75360) supports (Pt–Mo/γ-Al₂O₃) has enabled the selective reductive amination of carboxylic acids under hydrogen, offering another sustainable route to alkylamines with good functional group tolerance and catalyst reusability. rsc.org

| Catalyst | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Au/TiO₂-VS | Reductive N-alkylation | Nitroarene + Alcohol | One-pot synthesis, mild conditions, no external H₂. | fudan.edu.cn |

| Au/Fe₂O₃ | Reductive N-alkylation | Nitroarene + Alcohol | High conversion and selectivity to N-alkylated anilines. | researchgate.net |

| Cu/SiO₂ | N-alkylation | Aniline + Alcohol | Efficient for vapor-phase synthesis. | researchgate.net |

| Pt–Mo/γ-Al₂O₃ | Reductive amination | Carboxylic acid + Amine | High performance under H₂, reusable, good functional group tolerance. | rsc.org |

Application of Advanced Catalysts in Nitroarene Transformations

The field of catalysis is continually advancing, with novel materials offering unprecedented activity and selectivity in nitroarene transformations. These advanced catalysts are crucial for developing more efficient routes to this compound.

Single-atom catalysts (SACs) represent a frontier in heterogeneous catalysis, maximizing metal atom utilization. nih.gov A single-atom dispersed Co–N–C catalyst, where individual cobalt atoms are coordinated with nitrogen in a carbon matrix, has demonstrated excellent performance for the chemoselective hydrogenation of nitroarenes. rsc.org Similarly, a robust single-atom ruthenium catalyst (Ru₁-N₃) has been developed for the reductive amination of aldehydes and ketones, showcasing superior productivity and stability. nih.gov

Catalysts derived from metal-organic frameworks (MOFs) are another class of advanced materials. By pyrolyzing MOFs like ZIF-67 in an inert atmosphere, CoNₓ nanoparticles on N-doped carbon can be produced. rsc.orgrsc.org These materials have proven to be effective catalysts for the selective N-alkylation of anilines. rsc.org Other novel materials, such as perovskites and catalysts formed from the pyrolysis of iron/phenanthroline complexes, have also been successfully applied to the hydrogenation and transformation of nitroarenes. unimi.itmdpi.com

| Catalyst Type | Specific Example | Application | Notable Feature | Reference |

|---|---|---|---|---|

| Single-Atom Catalyst (SAC) | Co–N–C | Chemoselective hydrogenation of nitroarenes | Exclusive dispersion of single atoms, high selectivity. | rsc.org |

| Single-Atom Catalyst (SAC) | Ru₁-N₃ | Reductive amination | High activity, selectivity, and robustness. | nih.gov |

| MOF-Derived Catalyst | CoNₓ@NC | Selective N-alkylation of aniline | Synthesized by pyrolysis of ZIF-67; stable and effective. | rsc.orgrsc.org |

| Perovskite Catalyst | Ba(1−x)SrₓTiO₃ | Catalytic transformation of nitroarenes | Active and stable noble-metal-free catalysts. | mdpi.com |

Reaction Optimization and Process Intensification

Optimizing reaction conditions and employing advanced reactor technologies are critical for making the synthesis of this compound efficient, safe, and scalable. Key parameters include temperature control, the use of inert atmospheres, and the adoption of continuous flow systems.

Influence of Temperature on Reaction Selectivity and Yield

Conversely, C-N bond-forming reactions, such as Ullmann-type couplings or catalytic N-alkylations, frequently require elevated temperatures to overcome activation barriers. wikipedia.orgnih.gov For example, gold-catalyzed reductive N-alkylation of nitroarenes with alcohols proceeds effectively at 120 °C. fudan.edu.cn However, the temperature must be carefully controlled, as excessively high temperatures can lead to undesired side products, such as C-alkylation or O-alkylation, thereby reducing the selectivity for the desired N-alkylated product. semanticscholar.org The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity toward the target molecule. sci-hub.senih.gov

| Reaction Step | Typical Temperature Range | Reasoning | Reference |

|---|---|---|---|

| Nitration | 0–5 °C | Controls regioselectivity (e.g., ortho vs. para), minimizes side reactions. | |

| Catalytic N-Alkylation (Au/TiO₂) | ~120 °C | Provides sufficient energy for C-N bond formation. | fudan.edu.cn |

| Traditional Ullmann Coupling | > 210 °C | Required for classic protocols without modern ligands. | wikipedia.org |

| Alkylation (PTC) | 60 °C vs. Reflux | Higher temperatures can alter product distribution (N- vs. C-alkylation). | semanticscholar.org |

Role of Inert Atmospheres in Preventing Side Reactions

Many catalytic reactions involved in the synthesis of this compound are performed under an inert atmosphere, such as argon or nitrogen. fudan.edu.cnnih.govtcichemicals.com This precaution is crucial for several reasons. First, many of the transition-metal catalysts employed, particularly in C-N cross-coupling reactions, rely on low-valent metal species (e.g., Pd(0), Cu(I)) that are highly sensitive to atmospheric oxygen. wikipedia.orgresearchgate.net Oxygen can oxidize the active catalyst to an inactive state, halting the catalytic cycle and diminishing the reaction yield.

Second, an inert atmosphere prevents unwanted oxidative side reactions involving the organic substrates or products, especially at the elevated temperatures often required for these transformations. nih.gov Amines can be susceptible to oxidation, and performing the reaction under an inert gas ensures the integrity of the starting materials and the final product, leading to higher purity and yield. The pyrolysis steps used to create advanced catalysts from MOFs or other precursors also require an inert atmosphere to achieve the desired material composition and prevent combustion. rsc.orgrsc.org

Continuous Flow Reactor Systems for Enhanced Reproducibility and Scalability

The transition from traditional batch processing to continuous flow reactor systems represents a significant step in process intensification for chemical synthesis. acs.org Flow chemistry offers numerous advantages for the production of compounds like this compound, including enhanced safety, reproducibility, and scalability. google.comacs.org

Continuous flow reactors provide superior heat and mass transfer compared to batch reactors. google.com This is particularly important for highly exothermic reactions like nitration, where precise temperature control is essential to prevent runaway reactions and ensure high selectivity. google.com The small reactor volume at any given time minimizes the risk associated with handling hazardous reagents. Furthermore, the steady-state operation of a flow system leads to greater consistency and reproducibility between runs. acs.org Scaling up production is achieved by simply extending the operation time ("scaling out") rather than re-engineering larger, more complex batch reactors. acs.orgresearchgate.net Several syntheses of nitroaniline derivatives have been successfully implemented in continuous flow systems, demonstrating improved yields, higher purity, and significantly reduced reaction times. google.comacs.org

| Advantage | Description | Relevance to Synthesis | Reference |

|---|---|---|---|

| Enhanced Safety | Small internal volume minimizes hazards associated with unstable intermediates or exothermic reactions. | Crucial for potentially hazardous steps like nitration. | google.com |

| Superior Heat & Mass Transfer | High surface-area-to-volume ratio allows for precise temperature control and efficient mixing. | Improves selectivity and yield by preventing hotspots and side reactions. | google.com |

| Reproducibility & Consistency | Steady-state operation ensures uniform reaction conditions over time. | Leads to consistent product quality. | acs.org |

| Scalability | Production is increased by running the reactor for longer periods ("scaling out"). | Simplifies the transition from laboratory to industrial scale. | acs.orgresearchgate.net |

Transformations of the Nitro Group on the Aromatic Ring

The nitro group is a versatile functional group that is central to the reactivity of this compound, primarily serving as a precursor to the corresponding amine through reduction.

The conversion of the aromatic nitro group to a primary amine is one of the most fundamental and widely utilized reactions for nitroarenes. This transformation can be achieved through several methods, most notably catalytic hydrogenation and metal-acid reductions. masterorganicchemistry.com The resulting product of this reaction is N¹-propylbenzene-1,2-diamine.

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitro groups. sioc-journal.cn This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

The generally accepted mechanism for the catalytic hydrogenation of nitroarenes like this compound is the direct pathway, which proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govunimi.it This pathway can be summarized as follows:

Adsorption: Both the nitroarene and molecular hydrogen are adsorbed onto the surface of the metal catalyst (e.g., Pd, Pt, Ni). orientjchem.orgwikipedia.org

Hydrogen Dissociation: The H-H bond in H₂ is cleaved on the catalyst surface to form reactive atomic hydrogen species. wikipedia.org

Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the hydrogen atoms.

The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO).

The nitroso group is then further reduced to a hydroxylamine (Ar-NHOH).

Finally, the hydroxylamine is reduced to the corresponding primary amine (Ar-NH₂).

This entire process involves the transfer of six hydrogen atoms and the elimination of two molecules of water. quora.com The intermediates, nitroso- and hydroxylaminobenzene, are highly reactive and are typically not isolated under standard hydrogenation conditions. orientjchem.org

| Catalyst | Typical Conditions | Selectivity | Notes |

| Palladium on Carbon (Pd/C) | H₂ gas (1-80 bar), solvent (e.g., Ethanol, Ethyl Acetate), Room Temp. to 130°C. nih.govcommonorganicchemistry.com | High for nitro group reduction. | Most common and versatile catalyst. Can sometimes cause dehalogenation in substrates containing halides. commonorganicchemistry.com |

| Raney Nickel (Raney Ni) | H₂ gas, solvent (e.g., Ethanol), Room Temp. masterorganicchemistry.comcommonorganicchemistry.com | Good for nitro group reduction. | Often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, solvent (e.g., Ethanol). | High activity. | Can also hydrogenate the aromatic ring under more forcing conditions. |

| Manganese-based Catalysts | H₂ gas (80 bar), Toluene, 130°C. nih.gov | High, tolerates a broad range of functional groups. nih.gov | Represents a move towards using more earth-abundant base metals. nih.gov |

A classic and reliable method for nitro group reduction involves the use of an active metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.comaakash.ac.in

The general mechanism for metal-acid reduction involves a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water molecules. Using tin and HCl as an example, the pathway is as follows:

Electron Transfer: The metal (e.g., Sn) acts as a reducing agent, donating electrons to the nitro group.

Protonation: The oxygen atoms of the nitro group are sequentially protonated by the acid (HCl).

Water Elimination: The protonated intermediates lose water molecules.

Amine Formation: This sequence of electron transfers and protonations continues until the amine is formed. vedantu.com

Initially, the product exists as an anilinium salt (e.g., [Ar-NH₃⁺]Cl⁻) due to the acidic conditions. quora.com A subsequent workup with a base, such as sodium hydroxide (B78521) (NaOH), is required to neutralize the salt and liberate the free amine. quora.com The reduction with iron and hydrochloric acid is often preferred as the iron(II) chloride (FeCl₂) byproduct can be hydrolyzed, regenerating some of the acid, which means only a catalytic amount of HCl is needed to initiate the reaction. aakash.ac.in

| Metal/Acid System | Typical Conditions | Key Features |

| Tin (Sn) / HCl | Concentrated HCl, heat. quora.comvedantu.com | A traditional and effective method. Requires a basic workup to isolate the free amine. quora.com |

| Iron (Fe) / HCl | Acetic acid or HCl (catalytic). aakash.ac.in | Often preferred for its cost-effectiveness and the fact that only a small amount of acid is required. aakash.ac.in |

| Zinc (Zn) / Acid | Acetic acid or HCl. masterorganicchemistry.comyoutube.com | Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | HCl, solvent (e.g., Ethanol). commonorganicchemistry.comyoutube.com | A mild reducing agent that is often used for chemoselective reductions. commonorganicchemistry.com |

While the reduction of the nitro group is far more common, the N-propylamino group can, in principle, be oxidized. However, direct oxidation of the secondary amine in this compound to a nitroso (-N=O) or nitro (-NO₂) group is not a typical transformation. More commonly, N-alkylanilines can be converted to N-nitrosoamines (Ar-N(NO)R) using nitrosating agents like nitrous acid (generated in situ from NaNO₂ and acid). nih.gov These N-nitroso compounds can then be involved in further reactions, such as rearrangements or serving as directing groups in C-H functionalization. nih.govfrontiersin.org

The direct oxidation of an N-alkylaniline to a nitro derivative is a challenging reaction that often requires strong oxidizing agents and may suffer from side reactions. kochi-tech.ac.jp For instance, oxidation of N-alkylanilines can sometimes lead to quinone-type structures or polymerization, especially given the activated nature of the aniline ring. smolecule.com

Reduction of the Nitro Group to Amine Functionality

Reactions Involving the N-Propylamino Moiety

The secondary amine of the N-propylamino group is nucleophilic and can participate in a variety of chemical reactions.

The lone pair of electrons on the nitrogen atom of the N-propylamino group allows it to act as a nucleophile. However, its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the ortho-nitro group. nih.gov This deactivation makes reactions at the nitrogen center more difficult compared to an aniline that lacks such a substituent.

Despite this reduced reactivity, the N-propylamino group can still undergo reactions typical of secondary amines, such as acylation, provided appropriate conditions or reagents are used.

Acylation: This reaction involves the formation of an amide by treating the amine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. ncert.nic.in The base (e.g., pyridine) is necessary to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in For a deactivated amine like this compound, more forcing conditions or highly reactive acylating agents might be required. Studies on similar nitroanilines have shown that N-acylation can be achieved, for example, using acetic anhydride. google.com The product of acylation with acetyl chloride would be N-acetyl-2-nitro-N-propylaniline.

The difficulty of this reaction on deactivated nitroanilines is highlighted by research where N-acetylation of nitroanilines using acetonitrile as the acetylating agent failed, even though other anilines reacted successfully. nih.gov This failure was attributed to the reduced nucleophilicity of the amino group caused by the electron-withdrawing nitro substituent. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides and other substituted aromatic compounds, particularly those bearing strong electron-withdrawing groups. Unlike aliphatic SN1 and SN2 reactions, which are generally unfavorable for aryl halides, the SNAr mechanism allows for the substitution of a leaving group on an aromatic ring. wikipedia.orgpressbooks.pub

The presence and position of electron-withdrawing groups (EWGs) on the aromatic ring are paramount to the feasibility and rate of SNAr reactions. The nitro group (–NO₂) is one of the most powerful activating groups for this transformation. wikipedia.orgbyjus.comnumberanalytics.com

An EWG activates the aromatic ring toward nucleophilic attack by withdrawing electron density, making the ring more electrophilic. wikipedia.orgbyjus.com The activating effect is most pronounced when the EWG is located at the ortho or para position relative to the leaving group. pressbooks.pubbyjus.com This positional requirement is due to the EWG's ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. pressbooks.pubnumberanalytics.com When the nitro group is in the ortho or para position, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the complex and lowering the activation energy of the reaction. wikipedia.org In contrast, a meta-positioned nitro group offers only inductive stabilization, which is far less effective. byjus.com Consequently, the more electron-withdrawing groups that are present in ortho and para positions, the more readily the SNAr reaction occurs, often under milder conditions. pressbooks.pub

Table 1: Relative Reactivity in SNAr Based on Nitro Group Substitution This table illustrates the impact of the number and position of nitro groups on the reaction rate of an aryl chloride with a nucleophile.

| Compound | Number of Nitro Groups | Positions of Nitro Groups | Relative Reaction Rate |

| Chlorobenzene | 0 | - | 1 |

| 1-Chloro-4-nitrobenzene | 1 | para | 7 x 10¹⁰ |

| 1-Chloro-2,4-dinitrobenzene | 2 | ortho, para | 2.4 x 10¹⁵ |

| 1-Chloro-2,4,6-trinitrobenzene | 3 | ortho, ortho, para | Too fast to measure |

Data is generalized to show the activating effect.

The most common mechanism for nucleophilic aromatic substitution on an activated ring is the S_NAr addition-elimination mechanism. numberanalytics.comnumberanalytics.comresearchgate.net This is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This is typically the rate-determining step. numberanalytics.commdpi.com This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex. wikipedia.orgpressbooks.pubnumberanalytics.com

Elimination of the Leaving Group: In the second step, the leaving group is expelled from the complex, and the aromaticity of the ring is restored, yielding the final substitution product. pressbooks.pubnumberanalytics.com

The efficiency of this pathway depends on the nature of the nucleophile. Nucleophiles for SNAr reactions can be broadly categorized by their strength. numberanalytics.comnumberanalytics.com Strong nucleophiles, such as alkoxides (RO⁻), amides (R₂N⁻), and thiolates (RS⁻), react more efficiently than weak nucleophiles like water, alcohols, and neutral amines. numberanalytics.comnumberanalytics.com The choice of nucleophile is critical and can be influenced by factors including basicity, polarizability, and steric hindrance. numberanalytics.comnumberanalytics.com

Table 2: Common Nucleophiles in SNAr Reactions This table provides examples of nucleophiles that participate in SNAr reactions.

| Nucleophile Type | Examples |

| Oxygen Nucleophiles | Hydroxide (OH⁻), Alkoxides (RO⁻), Phenoxides (ArO⁻) |

| Nitrogen Nucleophiles | Ammonia (NH₃), Primary Amines (RNH₂), Secondary Amines (R₂NH) |

| Sulfur Nucleophiles | Hydrosulfide (SH⁻), Thiolates (RS⁻) |

| Halide Ions | Fluoride (F⁻) |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-nitrogen bonds, offering milder alternatives to classical methods like the Ullmann condensation. wikipedia.orgsci-hub.cat

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0) species. sci-hub.cat

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (or triflate) bond, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which releases the arylated amine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. sci-hub.cat

Ullmann-type Couplings: The classical Ullmann reaction involves the copper-mediated coupling of an aryl halide with a nucleophile, such as an amine. princeton.eduwikipedia.org While traditionally requiring harsh conditions and stoichiometric copper, modern protocols use catalytic amounts of copper with various ligands. rhhz.netorganic-chemistry.org The mechanism of the Ullmann reaction has been debated but is distinct from the palladium-catalyzed cycle. It is thought to involve the formation of an organocopper intermediate. wikipedia.org For C-N coupling, a proposed mechanism involves the coordination of the amine and aryl halide to a Cu(I) center, followed by steps that lead to the final product, potentially involving Cu(I)/Cu(III) intermediates. mdpi.comrsc.org

The success and efficiency of these coupling reactions are highly dependent on both steric and electronic factors related to the substrates, catalyst, and ligands.

Buchwald-Hartwig Amination:

Steric Effects: The use of bulky, electron-rich phosphine ligands is a hallmark of modern Buchwald-Hartwig catalysis. wikipedia.org These bulky ligands promote the formation of highly reactive, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition step and the subsequent reductive elimination. wikipedia.org Steric hindrance on the amine or aryl halide can also influence the reaction, sometimes requiring specific ligand systems to achieve high yields. nih.govacs.org

Electronic Effects: The electronic properties of both the aryl halide and the phosphine ligand are critical. Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step. acs.org Electron-donating ligands generally increase the electron density on the palladium center, which also promotes oxidative addition and can influence the rate of reductive elimination. princeton.eduresearchgate.net

Ullmann-type Couplings:

Steric Effects: Steric hindrance, particularly at the position ortho to the leaving group on the aryl halide or on a bulky nucleophile, can significantly decrease reaction rates and yields. rhhz.net The development of effective ligand systems is often aimed at overcoming these steric limitations. acs.org In some modern nickel-catalyzed Ullmann reactions, large steric effects have been noted to influence regioselectivity. bohrium.com

Electronic Effects: Electron-withdrawing groups on the aryl halide typically accelerate the reaction, making the aryl halide more susceptible to coupling. rhhz.net Conversely, electron-donating groups can slow the reaction down. The electronic nature of the ancillary ligands used in modern catalytic Ullmann reactions can be tuned to modulate the reactivity of the copper catalyst. rhhz.net

Table 3: Summary of Steric and Electronic Effects on C-N Coupling Reactions

| Reaction Type | Factor | Effect on Efficiency |

| Buchwald-Hartwig | Steric | Bulky phosphine ligands generally increase reaction rates. |

| Steric hindrance on substrates can require tailored ligands. | ||

| Electronic | Electron-donating ligands on Pd increase reactivity. | |

| Electron-withdrawing groups on aryl halide increase reactivity. | ||

| Ullmann-type | Steric | Steric hindrance on substrates generally decreases reaction rates. |

| Ligand choice is critical to mitigate steric effects. | ||

| Electronic | Electron-withdrawing groups on aryl halide increase reactivity. | |

| Ligand electronics can be tuned to optimize catalysis. |

C-N Coupling Mechanisms (e.g., Buchwald-Hartwig Amination, Ullmann-type Couplings)

Role of Ligands in Directing Selectivity

In transition metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is paramount in controlling the reaction's outcome and selectivity. For substrates like this compound, ligands can dictate which functional group or position on the molecule participates in the reaction.

Sterically bulky and electron-rich phosphine ligands are crucial for promoting challenging cross-coupling reactions. nih.govnih.gov These ligands facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive substrates. researchgate.net For instance, in reactions analogous to the Buchwald-Hartwig amination, dialkylbiarylphosphine ligands have proven effective. nih.govnih.gov The steric bulk of these ligands helps to stabilize the low-coordinate, catalytically active palladium species and favors the final reductive elimination step. researchgate.net

The electronic properties of the ligand are equally important. Highly electron-donating ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center, which enhances its ability to undergo oxidative addition with substrates. researchgate.netresearchgate.net This is particularly beneficial for activating otherwise unreactive C-Cl or C-O bonds. In the context of this compound, a judicious choice of ligand could selectively activate a C-H bond on the aromatic ring for functionalization while leaving the nitro and amine groups untouched. The modular nature of modern phosphine ligands allows for fine-tuning of their steric and electronic properties to achieve the desired reactivity and selectivity for a specific transformation. sigmaaldrich.com

Palladium-Catalyzed Intramolecular Cyclization Pathways

Palladium-catalyzed reactions provide powerful methods for the synthesis of heterocyclic compounds from substituted anilines. A plausible and significant pathway for this compound involves a palladium-catalyzed reductive cyclization. This type of transformation typically uses carbon monoxide (CO) as the terminal reducing agent to convert the nitro group into a species that can cyclize with another part of the molecule. orgsyn.orgnih.govunimi.it

A common outcome of this strategy is the formation of indole (B1671886) derivatives. The process involves the reduction of the nitro group and subsequent intramolecular cyclization. orgsyn.orgwvu.edu For this compound, this could lead to the formation of N-propyl substituted indoles or related heterocyclic structures, depending on the specific reaction conditions and the nature of the catalytic system. The palladium catalyst, often in conjunction with phosphine ligands, facilitates the deoxygenation of the nitro group and the subsequent C-N bond formation to construct the new heterocyclic ring. orgsyn.orgresearchgate.net

The versatility of this method allows for the synthesis of a wide variety of functionalized indoles under relatively mild conditions, showing broad functional group compatibility. nih.gov Other transition metals, including rhodium, ruthenium, and iron, can also catalyze such transformations, but palladium complexes generally provide superior yields at lower temperatures and pressures. orgsyn.org

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent is not a passive medium but an active participant that can profoundly influence the rate, selectivity, and even the mechanism of a reaction involving this compound. nih.gov Its effects are primarily mediated through its polarity, ability to form hydrogen bonds, and capacity to solvate reactants, intermediates, and transition states.

Solvent-Mediated Reactivity Modulation

The choice of solvent can modulate reactivity by altering the energy of the transition state relative to the reactants. In SNAr reactions of nitro-activated substrates with anilines, mixtures of aprotic and protic solvents, such as DMSO-methanol, can lead to higher reaction rates than in either pure solvent. nih.govias.ac.in This is attributed to the ability of the mixed solvent to stabilize the charged transition state more effectively than the reactants. ias.ac.in Specifically, the DMSO component, being a strong hydrogen-bond acceptor, can stabilize the positive charge that develops on the aniline's nitrogen in the transition state. nih.gov

Furthermore, the solubility of reactants can dictate the choice of solvent. N-alkylated nitroanilines may have limited solubility in some media, requiring careful selection of the solvent to ensure the reaction remains homogeneous. ias.ac.in The electrochemical reduction of nitroanilines is also sensitive to the solvent, with the reduction potential being influenced by the solvent's acceptor properties and its ability to engage in hydrogen bonding with the nitro and amino groups. rsc.org

Elucidation of Reaction Intermediates and Transition States

Identifying the transient species—reaction intermediates and transition states—that form during a chemical transformation is fundamental to understanding the reaction mechanism. numberanalytics.com These species are often highly reactive and short-lived, making their detection a significant challenge. numberanalytics.comrsc.org

Experimental Techniques for Intermediate Detection

A variety of experimental techniques are employed to detect and characterize reaction intermediates. The choice of method depends on the stability and concentration of the intermediate species. rsc.org

Spectroscopic Methods: In situ spectroscopic techniques are powerful tools for observing reactions as they occur. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about intermediates in solution. It is particularly useful for identifying and characterizing organometallic complexes, such as palladium-bound intermediates in a catalytic cycle, or charged species like carbocations. numberanalytics.comnumberanalytics.com

Infrared (IR) and UV-Vis Spectroscopy: These methods can monitor the disappearance of reactants and the appearance of products. Time-resolved IR spectroscopy can capture the vibrational signatures of short-lived intermediates. nih.govnumberanalytics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific for detecting species with unpaired electrons, such as radical intermediates. rsc.org

Mass Spectrometry (MS): Mass spectrometry is exceptionally sensitive for detecting low-concentration species. nih.gov Using techniques like electrospray ionization (ESI-MS), charged intermediates in catalytic reactions can be directly sampled from the reaction mixture and analyzed, providing their elemental composition. rsc.orgnumberanalytics.com Coupling MS with techniques like ion mobility or ion spectroscopy can further provide structural information. nih.gov

Trapping and Isolation: In some cases, an intermediate may be stable enough to be isolated from the reaction mixture by stopping the reaction prematurely or running it under very mild conditions. If an intermediate is too reactive to be isolated, it can be "trapped" by introducing a reagent that rapidly reacts with it to form a stable, characterizable product. rsc.org

Computational Modeling: While not an experimental technique, computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental data. numberanalytics.com DFT can predict the structures, energies, and spectroscopic properties of proposed intermediates, which can then be compared with experimental results to validate their existence and role in the reaction mechanism. numberanalytics.com

Computational Approaches for Transition State Analysis

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms at a molecular level. For derivatives like this compound, theoretical methods, particularly Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying intermediates, and characterizing the high-energy transition states that govern reaction kinetics. These approaches offer insights into reaction pathways that are often difficult to capture through experimental means alone.

Detailed mechanistic investigations have been performed on N-alkyl-2-nitroanilines, including the n-propyl derivative, to understand their behavior under specific conditions. One such study focused on the unusual gas-phase oxidation reactions of the N-alkyl side chain in protonated N-alkyl-2-nitroanilines upon collisional activation. nih.gov DFT calculations were employed to probe the mechanisms of dissociation, revealing a complex reaction pathway initiated by a proton shift. nih.gov

The computational analysis, specifically using the B3LYP/6–31G(d,p) level of theory, identified the crucial minima and transition states on the potential energy surface. nih.gov The process was confirmed through vibrational frequency analysis and path calculations to ensure that the identified transition states correctly connect the relevant minima. nih.govnih.gov The proposed mechanism commences with the protonation of the aniline, followed by a proton transfer to the nitro group. This step is critical as it leads to the intramolecular oxidation of the n-propyl chain, which occurs in conjunction with the reduction of the nitro group. nih.gov This intricate intramolecular redox process ultimately results in the elimination of an alkanoic acid that corresponds to the carbon count of the original alkyl chain. nih.gov

For N-propyl-2-nitroaniline, DFT calculations were specifically used to investigate the mechanisms for the elimination of both an alkanoic acid and an alcohol, which are competing dissociation pathways observed in mass spectrometry experiments. nih.gov The computational models help to rationalize the formation of different product ions by calculating the energy barriers associated with each pathway.

The general approach for such an analysis is summarized in the table below, outlining the sequence of events in a typical gas-phase dissociation.

Table 1: Generalized Mechanistic Steps for the Computationally Analyzed Dissociation of Protonated N-Alkyl-2-Nitroanilines

| Step | Description | Computational Focus |

|---|---|---|

| 1 | Protonation of the molecule | Determination of the most stable protonated species. |

| 2 | Proton transfer to the nitro group | Calculation of the transition state barrier for the intramolecular proton shift. |

| 3 | Intramolecular redox reaction | Analysis of the transition state involving oxidation of the alkyl chain and reduction of the nitro functionality. |

| 4 | Fragmentation | Identification of transition states leading to the elimination of stable neutral molecules (e.g., alkanoic acid, water). nih.gov |

This table outlines the general sequence of events investigated using DFT calculations for the gas-phase dissociation of protonated N-alkyl-2-nitroanilines.

Furthermore, the oxidative cyclization of 2-nitroaniline to form benzofuroxan (B160326) has been investigated using the B3LYP/6-31G(d,p) method. researchgate.net These calculations proposed two potential stepwise pathways and determined the favored route by identifying the one with a lower activation barrier at the rate-determining step. researchgate.net Such studies underscore the capability of computational transition state analysis to predict reaction outcomes and clarify complex mechanisms.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Nitro-n-propylaniline, providing detailed information about the chemical environment of individual hydrogen and carbon atoms.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the substitution pattern and regiochemistry of the aromatic ring. For this compound, the spectra would be interpreted based on the known effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating amino (-NH₂) and n-propyl (-CH₂CH₂CH₃) groups.

In the ¹H NMR spectrum, the aromatic protons would appear as a complex multiplet system due to their coupling with each other. The strong deshielding effect of the ortho-nitro group would cause the proton on C6 to shift significantly downfield, while the amino group would have a shielding effect on the protons at the C3 and C5 positions. The n-propyl group's protons would appear as distinct signals in the upfield region: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group attached to the aromatic ring.

In the ¹³C NMR spectrum, six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the nitro group (C2) would be significantly deshielded (shifted downfield), while the carbon bonded to the amino group (C1) would be shielded (shifted upfield). rsc.org The carbons of the n-propyl chain would appear at the higher field end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous compounds like 2-nitroaniline (B44862) and 2-propylaniline)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.7 - 8.1 | - |

| NH₂ | ~5.9 (broad) | - |

| α-CH₂ (propyl) | ~2.5 (triplet) | ~30 |

| β-CH₂ (propyl) | ~1.6 (sextet) | ~24 |

| γ-CH₃ (propyl) | ~0.9 (triplet) | ~14 |

| Aromatic C-NH₂ | - | ~146 |

| Aromatic C-NO₂ | - | ~133 |

| Other Aromatic C | - | 115 - 136 |

| Aromatic C-H | - | 115 - 136 |

| Aromatic C-H | - | 115 - 136 |

| Aromatic C-H | - | 115 - 136 |

Note: The table is interactive and can be sorted by column.

To unambiguously assign all proton and carbon signals, especially in the crowded aromatic region, advanced two-dimensional (2D) NMR techniques are employed. springernature.comiupac.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, definitively connecting the signals of adjacent protons in the n-propyl chain and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton. iupac.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the n-propyl group and the aromatic ring and for assigning quaternary (non-protonated) carbons. iupac.org

For specialized research, derivatives of this compound could be synthesized. For instance, ¹⁹F NMR would be a powerful tool for studying fluorinated derivatives. rsc.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and conformational changes. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the characteristic vibrations of the functional groups present in this compound. The spectrum provides clear evidence for the presence of the amino group, the nitro group, the aromatic ring, and the alkyl chain.

Key vibrational frequencies would include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

C-H Stretching: Signals above 3000 cm⁻¹ for the aromatic C-H bonds and signals below 3000 cm⁻¹ for the aliphatic C-H bonds of the n-propyl group.

N-O Stretching: Two strong absorption bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric), which are characteristic of the nitro (-NO₂) group. researchgate.net

C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ range due to the vibrations of the aromatic ring.

N-H Bending: A band around 1600-1650 cm⁻¹ from the scissoring vibration of the -NH₂ group. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1350 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: The table is interactive and can be sorted by column.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂O₂), the high-resolution mass spectrum would show a molecular ion (M⁺) peak at a precise m/z value corresponding to its molecular weight (180.0899 g/mol ).

The fragmentation pattern observed in the mass spectrum offers valuable structural information. According to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. whitman.eduyoutube.com Common fragmentation pathways for aromatic nitro compounds include:

Loss of NO₂: A fragment resulting from the cleavage of the C-N bond, leading to a peak at [M-46]⁺.

Loss of NO: A rearrangement followed by the loss of nitric oxide, giving a peak at [M-30]⁺. youtube.com

Fragmentation of the Alkyl Chain: Cleavage of the n-propyl group can lead to the loss of an ethyl radical (•CH₂CH₃) to give a prominent peak at [M-29]⁺, or the loss of a methyl radical (•CH₃) to give a peak at [M-15]⁺. The most stable fragment often results from benzylic cleavage, leading to the loss of an ethyl radical.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

While NMR, IR, and MS provide data on connectivity and functional groups, only single-crystal X-ray crystallography can offer a definitive, three-dimensional structure of this compound in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles.

The analysis of the crystal structure of an analogue like 2-nitroaniline reveals how molecules are arranged in the crystal lattice. The unit cell parameters define the dimensions of the repeating unit of the crystal. For one polymorph of 2-nitroaniline, these parameters are a = 13.8925 Å, b = 3.7905 Å, and c = 23.3997 Å, with β = 95.887°. researchgate.net

Table 3: Crystallographic Data for a Polymorph of 2-Nitroaniline

| Parameter | Value |

| Chemical Formula | C₆H₆N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.8925 |

| b (Å) | 3.7905 |

| c (Å) | 23.3997 |

| β (°) | 95.887 |

Note: The table is interactive and can be sorted by column.

Investigation of Intermolecular Interactions (e.g., N-H···O, C-H···π hydrogen bonding)

A defining characteristic of 2-nitro-substituted anilines is the formation of a strong intramolecular N-H···O hydrogen bond. researchgate.netwikipedia.org This interaction occurs between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group, creating a stable six-membered pseudo-aromatic chelate ring. researchgate.net This intramolecular bond significantly influences the planarity of the molecule and the chemical properties of the amino group. In the case of this compound, which is a secondary amine, the remaining hydrogen on the nitrogen atom is available to participate in intermolecular bonding.

The primary intermolecular interaction governing the crystal packing of these compounds is the N-H···O hydrogen bond. nih.govresearchgate.net Molecules are typically linked into larger assemblies, such as linear chains, tapes, or ribbons, through hydrogen bonds formed between the amino group of one molecule and the nitro group of a neighboring molecule. nih.govresearchgate.net For instance, in the crystal structure of 5-methyl-2-nitroaniline, intermolecular N-H···O hydrogen bonds link the molecules into tapes that propagate through the crystal lattice. nih.gov

The geometry of these hydrogen bonds has been determined through crystallographic studies of analogous compounds. The specific distances and angles are indicative of moderately strong hydrogen bonding interactions.

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N—H···O (Intramolecular) | 0.87 | 2.28 | 2.667 | 106 |

| N—H···O (Intermolecular) | 0.87 | 2.41 | 3.228 | 157 |

Data derived from the crystallographic study of 5-methyl-2-nitroaniline, a structural analogue. nih.govresearchgate.net

Beyond these primary hydrogen bonds, weaker interactions play a crucial role in stabilizing the three-dimensional crystal structure. These include C—H···O interactions, where hydrogen atoms from the aromatic ring or the n-propyl group can interact with the oxygen atoms of the nitro groups on adjacent molecules. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Nitro N Propylaniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a deep understanding of the geometry, stability, and reactivity of 2-Nitro-N-propylaniline.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental application of DFT, used to locate the minimum energy structure of a molecule on its potential energy surface. For a flexible molecule like this compound, this process is extended to conformational analysis to identify its various stable three-dimensional arrangements (conformers) and their relative energies.

Theoretical calculations have been performed on N-propyl-2-nitroaniline to understand its structure and protonation sites. nih.gov DFT studies indicate that protonation can occur at two primary locations: the nitrogen atom of the amino group (NH) and an oxygen atom of the nitro group (NO2). nih.gov The O-protonated species, in particular, has been shown to exist in multiple conformations. nih.gov Computational analysis identified four potential conformations for this O-protonated intermediate, with one being unstable and another metastable, highlighting the complexity of its conformational landscape. nih.gov The relative stability of these conformers is crucial for understanding the molecule's subsequent reactivity and fragmentation pathways.

| Protonation Site | Number of Potential Conformations (O-Protonated) | Conformer Stability Notes |

|---|---|---|

| NH Nitrogen | Not specified | Identified as a stable protonation site. |

| NO2 Oxygen | 4 | Includes one unstable and one metastable conformer. nih.gov |

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)

DFT calculations are widely employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govlatrobe.edu.au The process typically involves optimizing the molecular geometry and then calculating the nuclear shielding tensors for each atom using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical shielding tensors are then converted into chemical shifts, which can be directly compared with experimental NMR data to aid in structure elucidation and conformational assignment. nih.govlatrobe.edu.au

While this is a standard and powerful technique for organic molecules, specific DFT-predicted NMR chemical shift data for this compound are not extensively detailed in the available research literature. The application of this methodology would involve calculating the ¹H and ¹³C chemical shifts for its most stable conformers to provide a theoretical spectrum. Comparing such a predicted spectrum with experimental results would be invaluable for confirming the dominant solution-state conformation of the molecule.

Elucidation of Reactive Sites and Electron Density Distribution

DFT calculations can reveal the distribution of electron density within a molecule, which is key to identifying its reactive sites. By mapping the electrostatic potential and analyzing frontier molecular orbitals (HOMO and LUMO), researchers can pinpoint regions susceptible to electrophilic or nucleophilic attack.

For protonated N-propyl-2-nitroaniline, computational studies have elucidated specific reactive sites that are crucial to its fragmentation behavior. nih.gov DFT calculations support a mechanism where an intramolecular oxidation occurs. nih.gov A key reactive site is the unprotonated oxygen atom of the nitro group, which acts as a nucleophile to abstract a hydride ion from the first CH₂ group of the n-propyl chain. nih.gov This event initiates a rearrangement that leads to the oxidation of the alkyl chain. nih.gov The existence of two primary protonation sites (the amino nitrogen and the nitro oxygen) further indicates a complex electron density distribution, where these locations are electron-rich and thus favorable for proton attack. nih.govredalyc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment (e.g., solvent molecules).

Currently, there are no specific Molecular Dynamics simulation studies focused solely on this compound in the reviewed scientific literature. However, such simulations would be highly valuable. An MD study could provide critical insights into the conformational dynamics of the n-propyl chain and the nitro group, revealing the flexibility of the molecule in different solvents. Furthermore, it could be used to explore how the molecule interacts with other species, its diffusion characteristics, and the time scales of its conformational transitions, offering a more complete picture of its behavior in a realistic chemical environment.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical studies, particularly those using DFT, are instrumental in mapping out the complex reaction mechanisms of organic compounds. These investigations can identify intermediates, calculate the structures of transition states, and determine the activation energies associated with each step of a reaction pathway.

Transition State Characterization and Reaction Pathway Prediction

For this compound, DFT calculations have been successfully used to probe the mechanisms of its dissociation upon collisional activation in the gas phase. nih.gov The computational analysis of the protonated molecule reveals two major competitive fragmentation pathways: one involving the elimination of the elements of propionic acid and another resulting in the elimination of the elements of ethanol. nih.gov

These studies have characterized the transition states and intermediates along these complex reaction pathways. The calculations, performed at the B3LYP/6–31G(d,p) level of theory, show that both dissociation routes proceed through a common intermediate formed by an oxygen atom transfer from the nitro group to the propyl chain. nih.gov The energy required for the initial transfer/fragmentation step via its transition state, TS(2–3), was calculated to be 132 kJ/mol. nih.gov By performing vibrational frequency analysis, researchers confirmed the nature of the stationary points on the potential energy surface as either minima (intermediates) or first-order saddle points (transition states), thus validating the predicted reaction coordinate. nih.gov

| Reaction Step | Methodology | Calculated Activation Energy |

|---|---|---|

| Initial Oxygen Transfer/Fragmentation via TS(2-3) | DFT (B3LYP/6–31G(d,p)) | 132 kJ/mol nih.gov |

Quantum Chemical Descriptors for Reactivity Prediction

Theoretical investigations into the reactivity of this compound have utilized Density Functional Theory (DFT) calculations to understand its behavior under specific conditions, such as collisional activation in mass spectrometry. nih.gov These computational methods serve as powerful tools for predicting reaction pathways and understanding fragmentation mechanisms. In a study investigating the intramolecular oxidation of the alkyl chain, DFT calculations were performed to probe the mechanisms of dissociation for the protonated form of the molecule. nih.gov

The calculations revealed that protonation of this compound can occur at two primary sites: the nitrogen of the amine group (NH) and an oxygen atom of the nitro group (NO₂). nih.gov By calculating the relative energies of these different protonated species (conformers), researchers can predict the most likely sites of protonation and the initial structures that lead to subsequent chemical reactions. This approach provides fundamental quantum chemical descriptors that are crucial for predicting the molecule's reactivity. nih.gov The study employed these calculations to map out the potential energy surface for the dissociation of the molecule, identifying key intermediates and transition states that govern its chemical transformations. nih.gov

Conceptual DFT for Quantitative Reactivity Indices

While global reactivity indices such as electrophilicity and nucleophilicity for the neutral this compound molecule are not the focus of available studies, conceptual DFT principles have been applied to provide quantitative measures of reactivity for its protonated form. The relative stability of different protonated species and the energy barriers for various reaction pathways serve as practical, quantitative indices for predicting the molecule's fate upon activation. nih.gov

DFT calculations have been used to determine the relative energies of different conformers of the O-protonated and N-protonated species of this compound. nih.gov These energy values are critical quantitative indicators of stability and reactivity. The O-protonated species was identified as the global minimum, indicating it is the most stable protonated form and the likely precursor to the observed fragmentation reactions. nih.gov The energy differences between various conformers and, more importantly, the transition states for reaction steps, act as indices to predict the most favorable reaction channels. nih.gov

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| M1a | O-Protonated Conformer | 0 |

| M1b | O-Protonated Conformer | 15 |

| M1c | O-Protonated Conformer | 23 |

| M2 | N-Protonated Species | 34 |

This table presents the relative energies of different protonated forms of this compound as determined by DFT calculations. The O-protonated conformer M1a represents the most stable species (global minimum).

In Silico Modeling for Chemical Transformations